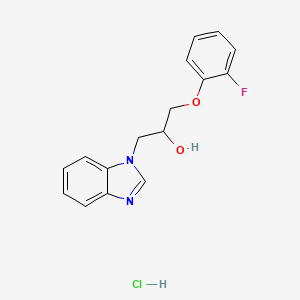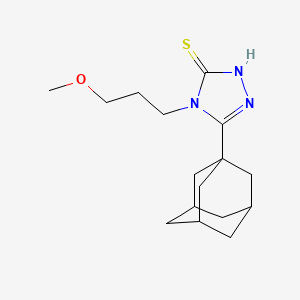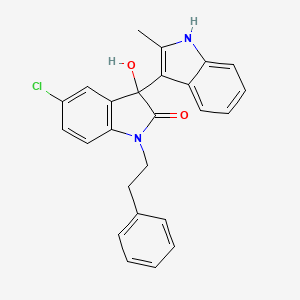
1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the pharmaceutical industry for its potential therapeutic properties. The purpose of
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways. Moreover, it has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic patients. Moreover, it has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and signaling pathways, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. One future direction is to investigate its potential therapeutic properties in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other signaling pathways. Moreover, future studies should focus on the development of more efficient and safer synthesis methods for this compound.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-1-yl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic patients. Moreover, it has been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2.ClH/c17-13-5-1-4-8-16(13)21-10-12(20)9-19-11-18-14-6-2-3-7-15(14)19;/h1-8,11-12,20H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFFXTXBMSFESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC=C3F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzimidazol-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4080709.png)
![N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4080733.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4080739.png)
![N-{[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4080744.png)

![2-[(2-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4080759.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4080761.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080780.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080786.png)


![2-(3-chlorophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080802.png)
![3,4-dimethoxy-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4080809.png)